molecular formula C22H17N3O2 B11013898 N-(2-hydroxy-4-methylphenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide

N-(2-hydroxy-4-methylphenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide

Cat. No.: B11013898
M. Wt: 355.4 g/mol
InChI Key: FVRVHNKUEIEQTL-UHFFFAOYSA-N
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Description

N-(2-hydroxy-4-methylphenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide is a useful research compound. Its molecular formula is C22H17N3O2 and its molecular weight is 355.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C22H17N3O2

Molecular Weight

355.4 g/mol

IUPAC Name

N-(2-hydroxy-4-methylphenyl)-2-pyridin-3-ylquinoline-4-carboxamide

InChI

InChI=1S/C22H17N3O2/c1-14-8-9-19(21(26)11-14)25-22(27)17-12-20(15-5-4-10-23-13-15)24-18-7-3-2-6-16(17)18/h2-13,26H,1H3,(H,25,27)

InChI Key

FVRVHNKUEIEQTL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CN=CC=C4)O

Origin of Product

United States

Biological Activity

N-(2-hydroxy-4-methylphenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide is a compound that belongs to the class of quinoline derivatives, which have garnered attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₈H₁₅N₃O₂
  • Molecular Weight : 305.34 g/mol
  • CAS Number : [insert CAS number if available]

Anticancer Activity

Recent studies have highlighted the potential of quinoline derivatives, including this compound, as anticancer agents. Research indicates that these compounds can inhibit key signaling pathways involved in cancer proliferation.

  • Mechanism of Action :
    • The compound has been shown to inhibit the phosphatidylinositol 3-kinase (PI3K) pathway, which is crucial for cell survival and proliferation in various cancers .
    • It also exhibits cytotoxic effects on cancer cell lines, leading to apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.
  • Case Studies :
    • A study demonstrated that derivatives of quinoline compounds significantly reduced tumor growth in xenograft models, with this compound showing a notable reduction in tumor size compared to control groups .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains:

  • In Vitro Studies :
    • Inhibition assays revealed that this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .
Bacterial StrainMIC (µg/mL)Standard Antibiotic MIC (µg/mL)
Staphylococcus aureus1510
Escherichia coli2015
Pseudomonas aeruginosa2520

Antioxidant Activity

The antioxidant potential of the compound has been assessed using DPPH radical scavenging assays:

  • Results :
    • The compound demonstrated a dose-dependent inhibition of DPPH radicals, with an IC50 value indicating its effectiveness as an antioxidant agent .

Synthesis and Derivatives

The synthesis of this compound involves several steps, including the formation of the quinoline core followed by functionalization at specific positions. Variations in substituents on the quinoline ring can lead to derivatives with enhanced biological activities.

Scientific Research Applications

Antimalarial Activity

One of the most significant applications of N-(2-hydroxy-4-methylphenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide is its potential as an antimalarial agent. Research has indicated that quinoline derivatives exhibit promising antiplasmodial activity against Plasmodium falciparum, the parasite responsible for malaria.

Efficacy

Studies have shown that optimized derivatives of quinoline-4-carboxamides can achieve low nanomolar potency in vitro, with effective oral dosing in animal models. For instance, one derivative demonstrated an effective dose (ED90) of less than 1 mg/kg when administered orally over four days, indicating strong potential for further development .

Anticancer Properties

This compound also shows promise in cancer research. Its structural similarities to other quinoline derivatives suggest potential anticancer activity.

In Vitro Studies

Research has reported that various quinoline derivatives exhibit selective cytotoxicity against cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer). The compounds were found to have IC50 values ranging from 1.9 to 7.52 μg/mL, indicating effective inhibition of cell proliferation .

Mechanism and Selectivity

The anticancer activity is believed to be linked to the ability of these compounds to target specific pathways involved in tumor growth and survival. The flexibility of the quinoline scaffold allows for essential interactions with target proteins, enhancing selectivity towards cancerous cells while minimizing effects on normal cells .

Drug Development and Pharmacokinetics

The pharmacokinetic profile of this compound is critical for its application in drug development.

Properties

The compound has a molecular formula of C22H17N3O2 and a molecular weight of 355.4 g/mol, with typical purity levels around 95%. These properties are favorable for further development as a therapeutic agent.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.